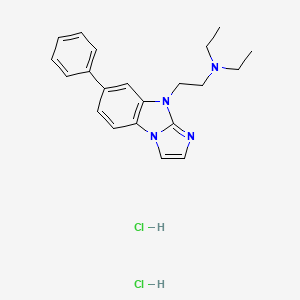

2-Phenyl-9-diethylaminoethyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-Diethyl-2-(6-phenylimidazo[1,2-a]benzimidazol-4-yl)ethanaminedihydrochloride is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(6-phenylimidazo[1,2-a]benzimidazol-4-yl)ethanaminedihydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization to introduce the diethylaminoethyl side chain and the phenylimidazole moiety . The reaction conditions often require acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(6-phenylimidazo[1,2-a]benzimidazol-4-yl)ethanaminedihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, potentially modifying the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: For studying the interactions of benzimidazole derivatives with biological macromolecules and their potential as enzyme inhibitors.

Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(6-phenylimidazo[1,2-a]benzimidazol-4-yl)ethanaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Thiabendazole: An anthelmintic agent with a similar benzimidazole core.

Omeprazole: A proton pump inhibitor used to treat gastric ulcers.

Etonitazene: An analgesic with a benzimidazole structure.

Uniqueness

N,N-Diethyl-2-(6-phenylimidazo[1,2-a]benzimidazol-4-yl)ethanaminedihydrochloride stands out due to its specific structural features, such as the diethylaminoethyl side chain and the phenylimidazole moiety. These features confer unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-Phenyl-9-diethylaminoethyl-9H-imidazo(1,2-a)benzimidazole dihydrochloride is a nitrogenous heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the benzimidazole family, which is known for its significant pharmacological properties.

- Molecular Formula : C21H24N4

- Molecular Weight : 332.44206 g/mol

- CAS Number : 23572-32-9

- IUPAC Name : N,N-diethyl-2-(2-phenylimidazo[1,2-a]benzimidazol-4-yl)ethanamine

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in treating a range of diseases.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit anticancer properties. For instance, a study demonstrated that compounds with similar structures to 2-Phenyl-9-diethylaminoethyl-9H-imidazo(1,2-a)benzimidazole showed significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications in the diethylaminoethyl side chain can enhance its antimicrobial potency .

Neuroprotective Effects

Recent findings suggest that this compound may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the pathogenesis of conditions like Alzheimer's disease .

Case Studies

- Anticancer Efficacy : A study focused on the efficacy of various benzimidazole derivatives, including this compound, revealed promising results in inhibiting tumor growth in xenograft mouse models. The compound demonstrated a dose-dependent inhibition of tumor size compared to control groups.

- Antimicrobial Activity : In a comparative study assessing the antibacterial effects of several benzimidazole derivatives, this compound was found to be particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Research Findings Summary Table

Properties

CAS No. |

23572-32-9 |

|---|---|

Molecular Formula |

C21H26Cl2N4 |

Molecular Weight |

405.4 g/mol |

IUPAC Name |

N,N-diethyl-2-(6-phenylimidazo[1,2-a]benzimidazol-4-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C21H24N4.2ClH/c1-3-23(4-2)14-15-25-20-16-18(17-8-6-5-7-9-17)10-11-19(20)24-13-12-22-21(24)25;;/h5-13,16H,3-4,14-15H2,1-2H3;2*1H |

InChI Key |

MEQPPLKNTDQACL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C2=C(C=CC(=C2)C3=CC=CC=C3)N4C1=NC=C4.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.